molecular formula C8H14ClN3O2 B2693631 Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate;hydrochloride CAS No. 2344679-88-3

Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate;hydrochloride

Cat. No. B2693631
CAS RN: 2344679-88-3
M. Wt: 219.67
InChI Key: MPLVPIQDXNTHKB-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative that has been synthesized using various methods.

Scientific Research Applications

Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride is not fully understood. However, it has been suggested that it exhibits its therapeutic effects by modulating various signaling pathways involved in inflammation and oxidative stress. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also exhibits antioxidant properties by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been found to inhibit the growth of cancer cells by inducing DNA damage and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride in lab experiments is its potential therapeutic applications in various fields of medicine. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the exact mechanism of action and the potential side effects of this compound. In addition, more research is needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
Conclusion
Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action of this compound is not fully understood, but it has been suggested to modulate various signaling pathways involved in inflammation and oxidative stress. Further research is needed to determine the exact mechanism of action and the potential side effects of this compound.

Synthesis Methods

Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride has been synthesized using various methods. One of the most common methods is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of ethyl chloroformate and 2-aminopropane. The resulting compound is then treated with hydrochloric acid to obtain Ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate; hydrochloride.

properties

IUPAC Name

ethyl 1-(2-aminoethyl)pyrazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-2-13-8(12)7-3-5-11(10-7)6-4-9;/h3,5H,2,4,6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLVPIQDXNTHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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